8-oxo-8-(4-n-pentylphenyl)octanoic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the official name is designated as 8-oxo-8-(4-pentylphenyl)octanoic acid. The molecular formula C19H28O3 represents the elemental composition, indicating nineteen carbon atoms, twenty-eight hydrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 304.4 grams per mole through computational analysis. The Chemical Abstracts Service has assigned the unique registry number 898791-51-0 to this compound, facilitating its identification in chemical databases and literature.
The structural nomenclature reveals critical information about the molecular architecture, specifically indicating an octanoic acid backbone with a ketone functionality at the eighth carbon position. The phenyl substituent bears a pentyl chain at the para position, creating a characteristic aromatic-aliphatic hybrid structure. The exact mass has been calculated as 304.20384475 grams per mole, providing high precision for mass spectrometric analysis. The compound demonstrates significant hydrophobic character, as evidenced by the XLogP3-AA value of 5.3, indicating favorable partitioning into nonpolar environments. The molecular structure contains twelve rotatable bonds, suggesting considerable conformational flexibility.
The topological polar surface area measures 54.4 square angstroms, reflecting the contribution of the carboxylic acid and ketone functional groups to the overall polarity. The compound exhibits three hydrogen bond acceptors corresponding to the oxygen atoms in the carboxylic acid and ketone functionalities. The systematic nomenclature accurately describes the spatial arrangement of functional groups, with the ketone positioned eight carbons away from the carboxylic acid terminus. The para-substitution pattern on the benzene ring ensures optimal spatial separation between the aromatic system and the aliphatic pentyl chain.
Crystallographic Studies and Three-Dimensional Conformation
The three-dimensional conformational analysis of this compound reveals important structural parameters that govern its solid-state organization and intermolecular interactions. The compound has been subjected to computational conformational analysis, with three-dimensional conformer generation providing insights into preferred molecular geometries. The flexibility of the octanoic acid chain combined with the pentyl substituent on the aromatic ring creates multiple possible conformational states that influence the compound's physical properties.
The molecular architecture exhibits a characteristic extended conformation in which the aliphatic chains adopt preferred rotameric states to minimize steric hindrance. The aromatic ring serves as a rigid central scaffold that constrains the relative positioning of the ketone functionality and the terminal carboxylic acid group. The para-disubstitution pattern on the benzene ring ensures that the pentyl chain and the ketone-containing octanoic acid chain are positioned in optimal spatial arrangements. The conformational flexibility arises primarily from rotation around the carbon-carbon single bonds in both aliphatic chains.
The compound demonstrates preferred conformations that maximize intramolecular stabilization while minimizing unfavorable steric interactions. The ketone carbonyl group can participate in weak intramolecular interactions with the aromatic system, potentially influencing the preferred conformational states. The terminal carboxylic acid functionality introduces additional conformational considerations through potential hydrogen bonding interactions in the solid state. The overall molecular shape approximates an extended linear arrangement with the aromatic ring positioned centrally between the two aliphatic chain segments.
Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and identify characteristic spectral features. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule. The aromatic protons of the para-disubstituted benzene ring exhibit characteristic chemical shifts in the range typical for substituted benzene derivatives. The aliphatic methylene protons of both the octanoic acid chain and the pentyl substituent display complex multipicity patterns reflecting their chemical environments and coupling relationships.
Fourier transform infrared spectroscopy reveals distinctive absorption bands corresponding to the key functional groups present in the molecule. The carboxylic acid functionality exhibits characteristic stretching vibrations for both the carbonyl and hydroxyl components. The ketone carbonyl group displays a distinct absorption frequency that differs from the carboxylic acid carbonyl due to different electronic environments. The aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide additional structural confirmation. The aliphatic carbon-hydrogen stretching and bending vibrations contribute to the complex fingerprint region of the spectrum.
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 304, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the carboxylic acid functionality and cleavage adjacent to the ketone group. The aromatic ring with its pentyl substituent often appears as a stable fragment ion in the mass spectrum. Electrospray ionization techniques facilitate the analysis of this compound in both positive and negative ion modes.
| Spectroscopic Parameter | Value/Range | Assignment |
|---|---|---|
| Molecular Weight | 304.4 g/mol | [M]+ |
| Exact Mass | 304.20384475 g/mol | Monoisotopic mass |
| Rotatable Bonds | 12 | Conformational flexibility |
| Hydrogen Bond Acceptors | 3 | Oxygen atoms |
| Topological Polar Surface Area | 54.4 Ų | Polarity measure |
Electronic Structure Calculations (Density Functional Theory, Molecular Orbital Theory)
The electronic structure of this compound has been investigated through computational methods to understand the distribution of electron density and molecular orbital characteristics. Density functional theory calculations provide insights into the ground-state electronic configuration and reveal how electron density is distributed throughout the molecular framework. The aromatic benzene ring exhibits characteristic delocalized π-electron density that extends across the six-membered ring system. The ketone and carboxylic acid functionalities create regions of enhanced electron density on the oxygen atoms due to their electronegativity.
Molecular orbital theory analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern the compound's electronic properties and reactivity patterns. The π-system of the aromatic ring contributes significantly to the frontier molecular orbitals, while the carbonyl groups introduce n→π* transitions that influence optical properties. The extended conjugation between the aromatic ring and the adjacent ketone group creates electronic communication that affects the overall electronic structure.
The computational analysis indicates that the polarizability of the molecule measures 35.3±0.5 × 10⁻²⁴ cubic centimeters, reflecting the ease with which the electron cloud can be distorted by external electric fields. This parameter influences intermolecular interactions and contributes to the compound's physical properties. The electronic structure calculations also predict vibrational frequencies that correspond well with experimental infrared spectroscopic observations. The dipole moment and charge distribution patterns provide additional insights into the compound's behavior in polar and nonpolar environments.
The density functional theory calculations reveal specific atomic charges that explain the reactivity patterns observed experimentally. The carbon atoms adjacent to the carbonyl groups exhibit partial positive charges that make them susceptible to nucleophilic attack. The oxygen atoms of both the ketone and carboxylic acid functionalities carry partial negative charges that participate in hydrogen bonding and other intermolecular interactions. The aromatic carbon atoms display charge alternation patterns typical of substituted benzene derivatives.
| Physical Property | Calculated Value | Units |
|---|---|---|
| Density | 1.0±0.1 | g/cm³ |
| Boiling Point | 478.0±38.0 | °C at 760 mmHg |
| Flash Point | 257.0±23.3 | °C |
| Vapor Pressure | 0.0±1.3 | mmHg at 25°C |
| Polarizability | 35.3±0.5 | 10⁻²⁴ cm³ |
Properties
IUPAC Name |
8-oxo-8-(4-pentylphenyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-2-3-6-9-16-12-14-17(15-13-16)18(20)10-7-4-5-8-11-19(21)22/h12-15H,2-11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQCCDGLVVIQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645429 | |
| Record name | 8-Oxo-8-(4-pentylphenyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-51-0 | |
| Record name | η-Oxo-4-pentylbenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxo-8-(4-pentylphenyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-oxo-8-(4-n-pentylphenyl)octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-pentylbenzene and octanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong oxidizing agents to introduce the oxo group. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production: Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-oxo-8-(4-n-pentylphenyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing oxo group.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of 8-hydroxy-8-(4-pentylphenyl)octanoic acid.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-oxo-8-(4-n-pentylphenyl)octanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-oxo-8-(4-n-pentylphenyl)octanoic acid involves its interaction with molecular targets and pathways within cells. The oxo group can participate in redox reactions, influencing cellular redox balance. Additionally, the phenyl group may interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Applications/Effects | References |
|---|---|---|---|---|---|
| 8-Oxo-8-(4-n-pentylphenyl)octanoic acid | 4-n-pentylphenyl | C₁₉H₂₈O₃ | 316.43 | Under investigation (theoretical) | [4, 10, 19] |
| 8-Oxo-8-phenyloctanoic acid | Phenyl | C₁₄H₁₈O₃ | 234.29 | HDAC inhibitor precursor | [15] |
| 8-Oxo-8-(phenylamino)octanoic acid | Phenylamino | C₁₄H₁₉NO₃ | 249.31 | Intermediate in HDAC inhibitor synthesis | [4, 18] |
| 8-Oxo-8-(2,3-dichlorophenyl)octanoic acid | 2,3-Dichlorophenyl | C₁₄H₁₆Cl₂O₃ | 303.18 | Antimicrobial potential | [11] |
| 8-Oxo-8-(3,4,5-trichlorophenyl)octanoic acid | 3,4,5-Trichlorophenyl | C₁₄H₁₅Cl₃O₃ | 337.63 | Pharmaceutical intermediate | [17] |
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in dichlorophenyl derivatives) may reduce reactivity at the ketone moiety, altering metabolic pathways .
- Biological Activity: Chlorinated phenyl derivatives exhibit antimicrobial properties, while phenylamino analogs serve as intermediates in histone deacetylase (HDAC) inhibitor synthesis .
Comparison with Medium-Chain Fatty Acids (MCFAs)
- Octanoic Acid (C8:0): A primary component of medium-chain triglyceride (MCT) diets, octanoic acid enhances ketogenesis but shows detrimental effects on bone health (reduced ALP, increased TRAP) .
- Decanoic Acid (C10:0): Exhibits neuroprotective effects without compromising bone mineralization, highlighting the impact of chain length .
- This compound: The aryl substitution may mitigate adverse metabolic effects by altering absorption or interaction with bone metabolism pathways, though this remains untested.
HDAC Inhibition Potential
- SAHA Analogs: 8-Oxo-8-(phenylamino)octanoic acid derivatives act as HDAC inhibitors, with aromatic substituents enhancing isoform selectivity . The 4-n-pentylphenyl variant could improve binding affinity in hydrophobic enzyme cavities, warranting further study.
Biological Activity
8-oxo-8-(4-n-pentylphenyl)octanoic acid is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H28O3
- Molecular Weight : 300.43 g/mol
The biological activity of this compound may involve interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in various biochemical pathways, potentially influencing metabolic processes or cellular signaling mechanisms.
Cytotoxicity and Antiproliferative Effects
Recent investigations have focused on the cytotoxic effects of this compound against various cancer cell lines. For example, studies using the WST-1 assay have shown that this compound exhibits significant cytotoxicity against human fibroblast cells (WI38), with an IC50 value indicating effective inhibition of cell proliferation.
Anti-inflammatory Properties
In addition to its cytotoxic effects, there are indications that this compound may possess anti-inflammatory properties. Studies have suggested that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro.
Study 1: In Vitro Analysis
A study conducted on various extracts containing this compound demonstrated its efficacy in inhibiting the growth of cancer cells while showing minimal cytotoxicity to normal cells. The results indicated a selective action that could be beneficial for therapeutic applications.
Study 2: Mechanistic Insights
Using proteomic approaches, researchers identified potential molecular targets for this compound. The compound was found to interact with key proteins involved in cell cycle regulation and apoptosis, suggesting a dual mechanism involving both growth inhibition and induction of programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-oxo-8-(4-n-pentylphenyl)octanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, analogous to methods used for structurally similar derivatives like 8-(2,6-difluorophenyl)-8-oxooctanoic acid . Key steps include:
- Reacting 4-n-pentylbenzene with octanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Optimizing reaction temperature (typically 0–25°C) and stoichiometric ratios (1:1.2 molar ratio of benzene derivative to acyl chloride) to minimize side products.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals (δ 7.2–7.8 ppm for the pentylphenyl group) and a ketone carbonyl signal (δ ~2.5 ppm for the α-protons to the carbonyl).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid).
- Mass Spectrometry : Molecular ion peak at m/z 332.2 (C₁₉H₂₈O₃) with fragmentation patterns consistent with alkyl chain cleavage .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as similar compounds like 8-(4-bromophenyl) derivatives are irritants .
- Store in a cool, dry environment (<4°C) under inert gas (N₂/Ar) to prevent oxidation.
- Dispose of waste via certified chemical disposal services, adhering to local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Perform dose-response assays across multiple cell lines (e.g., MCF-7, HeLa) to verify anti-inflammatory or cytotoxic activity, comparing results with structurally similar esters like ethyl 8-(4-hexylphenyl)-8-oxooctanoate .
- Use computational docking studies to assess binding affinity variations due to substituent differences (e.g., pentyl vs. hexyl chains) .
- Validate findings via independent replication and meta-analysis of published datasets to identify confounding factors (e.g., solvent effects in in vitro assays) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Synthesize ester prodrugs (e.g., ethyl or morpholine derivatives) to enhance lipophilicity, as demonstrated for ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate .
- Use nanoformulations (liposomes or micelles) to improve solubility and tissue targeting .
- Conduct pharmacokinetic studies in rodent models to monitor plasma half-life and metabolite profiles .
Q. How can researchers optimize the compound’s synthetic yield while minimizing environmental impact?
- Methodological Answer :
- Replace traditional Lewis acids (AlCl₃) with greener catalysts (e.g., FeCl₃ or ionic liquids) to reduce waste .
- Employ solvent-free mechanochemical synthesis or microwave-assisted reactions to cut energy use .
- Use life-cycle assessment (LCA) tools to compare the environmental footprint of alternative routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
